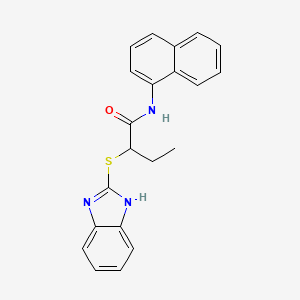
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE is a synthetic organic compound that features a benzimidazole moiety linked to a naphthyl group via a butanamide chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Bond Formation: The final step involves coupling the benzimidazole-thioether intermediate with a naphthyl-substituted butanoic acid derivative using standard amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science:
Biology
Enzyme Inhibition: The benzimidazole moiety is known for its ability to inhibit certain enzymes, making the compound a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE would depend on its specific biological target. Generally, the benzimidazole moiety can interact with enzyme active sites, inhibiting their function. The naphthyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-(1H-Benzimidazol-2-ylthio)-N-(1-naphthyl)acetamide
- 2-(1H-Benzimidazol-2-ylthio)-N-(2-naphthyl)butanamide
Uniqueness
- Structural Features : The specific arrangement of the benzimidazole, sulfanyl, and naphthyl groups in 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE may confer unique biological activity or chemical reactivity.
- Biological Activity : Differences in the length of the alkyl chain or the position of the naphthyl group can significantly impact the compound’s interaction with biological targets.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-2-19(26-21-23-17-11-5-6-12-18(17)24-21)20(25)22-16-13-7-9-14-8-3-4-10-15(14)16/h3-13,19H,2H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMKIFKHNZCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-(4-bromophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5096745.png)
![1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5096749.png)
![[3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate](/img/structure/B5096753.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5096761.png)
![4-chloro-N-[1-[(1-hydroxy-2-methylpropan-2-yl)amino]-1-oxopropan-2-yl]benzamide](/img/structure/B5096767.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B5096773.png)
![N-(3-chlorobenzyl)-N-methyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5096782.png)

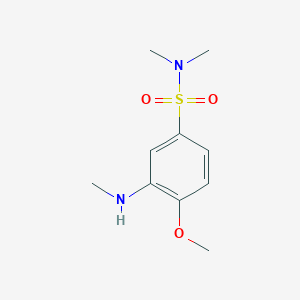
![(OXOLAN-2-YL)METHYL 2,7,7-TRIMETHYL-5-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B5096795.png)
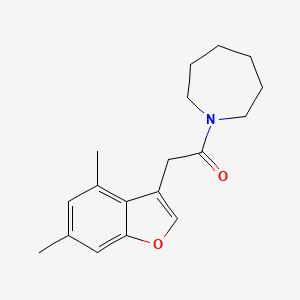
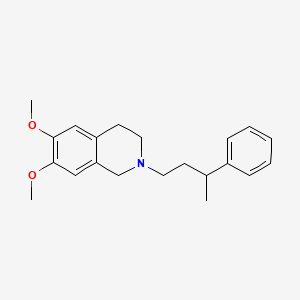
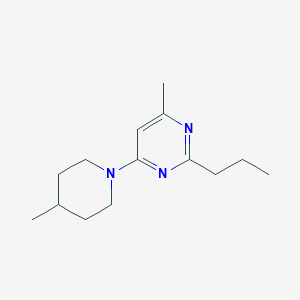
![6,8-dichloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5096826.png)
